molecular formula C13H11ClN4OS B2972024 N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1172981-55-3

N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2972024
CAS No.: 1172981-55-3
M. Wt: 306.77
InChI Key: MOLFNYVTFBPYBC-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both benzothiazole and pyrazole moieties in the structure of this compound suggests that it may exhibit a range of pharmacological properties.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes such as cyclo-oxygenase (COX), playing a role in the biosynthesis of prostaglandins . The nature of these interactions is often inhibitory, with the compound acting to reduce the activity of the enzymes it interacts with .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit the production of prostaglandins, which are involved in inflammation and pain, by inhibiting the COX-2 enzyme .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the COX-2 enzyme, inhibiting its activity and thereby reducing the production of prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have shown that at certain thresholds, the compound exhibits significant anti-inflammatory and analgesic activities . High doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes such as COX-2, which is involved in the metabolism of arachidonic acid to prostaglandins

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins . The compound’s localization or accumulation within cells can be influenced by these interactions .

Subcellular Localization

The compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-chlorobenzo[d]thiazole with 1-ethyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
  • N-(benzo[d]thiazol-2-yl)-2-chloroacetamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Comparison: N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide is unique due to the presence of both benzothiazole and pyrazole moieties, which contribute to its diverse biological activities. Compared to similar compounds, it may exhibit enhanced anti-inflammatory and anticancer properties due to the synergistic effects of these functional groups .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4OS/c1-2-18-9(6-7-15-18)12(19)17-13-16-11-8(14)4-3-5-10(11)20-13/h3-7H,2H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLFNYVTFBPYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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